BenchChemオンラインストアへようこそ!

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride

Medicinal Chemistry Structure-Activity Relationship Tetrahydroacridine Scaffold

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride (CAS 71058-85-0; also registered under CAS 1009306-59-5 as the hydrochloride salt) is a disubstituted tetrahydroacridine derivative bearing a chlorine atom at the C4 position of the saturated cyclohexenyl ring and a methyl group at the C9 position of the acridine scaffold. The free base has the molecular formula C₁₄H₁₄ClN and a monoisotopic mass of 231.08 Da; the hydrochloride salt (C₁₄H₁₄ClN·HCl) has a molecular weight of 268.18 g/mol.

Molecular Formula C14H15Cl2N
Molecular Weight 268.2 g/mol
CAS No. 71058-85-0
Cat. No. B3024552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride
CAS71058-85-0
Molecular FormulaC14H15Cl2N
Molecular Weight268.2 g/mol
Structural Identifiers
SMILESCC1=C2CCCC(C2=NC3=CC=CC=C13)Cl.Cl
InChIInChI=1S/C14H14ClN.ClH/c1-9-10-5-2-3-8-13(10)16-14-11(9)6-4-7-12(14)15;/h2-3,5,8,12H,4,6-7H2,1H3;1H
InChIKeyPPKAWGXDZHGYHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride (CAS 71058-85-0): Structural Identity and Compound Class Overview


4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride (CAS 71058-85-0; also registered under CAS 1009306-59-5 as the hydrochloride salt) is a disubstituted tetrahydroacridine derivative bearing a chlorine atom at the C4 position of the saturated cyclohexenyl ring and a methyl group at the C9 position of the acridine scaffold [1]. The free base has the molecular formula C₁₄H₁₄ClN and a monoisotopic mass of 231.08 Da; the hydrochloride salt (C₁₄H₁₄ClN·HCl) has a molecular weight of 268.18 g/mol . This compound belongs to the tacrine (9-amino-1,2,3,4-tetrahydroacridine) chemotype, a well-established class of acetylcholinesterase (AChE) inhibitors historically developed for Alzheimer's disease intervention [2]. Unlike tacrine, which carries a 9-amino group, this compound features a 9-methyl substituent, eliminating the hydrogen-bond donor capacity at that position while retaining the chloro substituent at C4—a substitution pattern that distinguishes it from all clinically investigated tacrine analogs .

Why Generic Substitution Fails for 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride


Tetrahydroacridine derivatives are not functionally interchangeable despite sharing a common scaffold. The position and identity of ring substituents profoundly influence AChE inhibitory potency, butyrylcholinesterase (BChE) selectivity, hepatotoxic potential, and synthetic tractability [1]. For instance, chloro substitution at the 6-position of tacrine enhances AChE inhibition, whereas 7-chloro substitution favors BChE inhibition; the 9-amino group is critical for hydrogen-bonding interactions with the catalytic triad residue His-440 in the AChE active site gorge [2]. Replacing the 9-amino group with a methyl group (as in this compound) eliminates that key H-bond donor, fundamentally altering the molecular recognition profile relative to tacrine and 6-chlorotacrine [3]. Simultaneously, the C4 chloro substituent introduces a synthetic handle absent in unsubstituted or 9-substituted-only analogs, enabling C(sp³)–H functionalization chemistry that is inaccessible with parent tacrine derivatives [4]. These structural distinctions mean that substituting this compound with tacrine, 6-chlorotacrine, or 9-methyl-1,2,3,4-tetrahydroacridine would yield materially different binding, reactivity, and downstream application outcomes.

Product-Specific Quantitative Evidence Guide: 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride Differentiation Data


Structural Differentiation: Dual C4-Cl / C9-CH₃ Substitution vs. Single-Substituted and Parent Tacrine Analogs

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine is uniquely disubstituted at two pharmacophoric positions (C4 and C9), in contrast to all clinically studied tacrine analogs which are mono-substituted or retain the 9-amino group. Tacrine (9-NH₂, C4-H) possesses a hydrogen-bond donor at C9 that engages His-440 in the AChE catalytic triad; 6-chlorotacrine (9-NH₂, C6-Cl) retains this donor; 7-MEOTA (9-NH₂, C7-OCH₃) likewise retains it [1]. In this compound, the 9-methyl group eliminates H-bond donor capacity (HBD count = 0 for the free base vs. HBD = 2 for tacrine), while the C4-Cl introduces a polarizable halogen that can participate in halogen bonding and serves as a leaving group for nucleophilic substitution . The closest comparator, 9-methyl-1,2,3,4-tetrahydroacridine (CAS 6829-08-9), lacks the C4-Cl substituent entirely [2].

Medicinal Chemistry Structure-Activity Relationship Tetrahydroacridine Scaffold

Synthetic Utility: C4-Cl as a Diversification Handle for C(sp³)–H and Nucleophilic Substitution Chemistry

Recent publications have demonstrated that C4-functionalized tetrahydroacridine derivatives can be synthesized via C(sp³)–H bond functionalization and nucleophilic substitution at the C4 position, yielding compounds with dual cholinesterase and α-glucosidase inhibitory activities [1]. The best-performing C4-functionalized derivatives in that series achieved AChE IC₅₀ values of 119.45 nM (compound 6f) and 121.87 nM (compound 6v), representing approximately 1.7-fold improvement over the reference standard tacrine (AChE IC₅₀ = 201.05 nM in the same assay system) [1]. While the specific 4-chloro-9-methyl precursor was not directly assayed in that study, its C4-Cl substituent provides the identical synthetic entry point exploited for the C4 diversification chemistry described, making it a logical precursor for generating analogous C4-functionalized libraries [2]. In contrast, 9-methyl-1,2,3,4-tetrahydroacridine (lacking the C4-Cl handle) and tacrine (C4 position unsubstituted) do not offer this direct C4 derivatization pathway [3].

Synthetic Chemistry C-H Functionalization Tetrahydroacridine Derivatization

Class-Level AChE Inhibition: Chloro-Substituent Positional SAR and Potency Implications

The landmark SAR study by Gregor et al. (1992) established that chloro substitution on the tacrine scaffold profoundly modulates cholinesterase inhibitory potency in a position-dependent manner: 6-chlorotacrine was the most potent AChE inhibitor among the mono-chlorinated series, while 7-chlorotacrine showed selectivity toward BChE [1]. A subsequent study on a 3-chloro hexahydroazepinoquinazoline analog (a ring-expanded tacrine congener) demonstrated approximately 8-fold enhancement of AChE inhibitory potency compared to the unsubstituted parent [2]. These class-level findings establish that chloro substituents on the saturated ring of tetrahydroacridine derivatives can significantly enhance target engagement. However, the 4-position represents a distinct topological vector relative to the 6- and 7-positions, and no direct head-to-head AChE IC₅₀ comparison between 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine and its non-chlorinated 9-methyl analog has been published in the peer-reviewed literature to date [3].

Acetylcholinesterase Inhibition Chloro-Substituent SAR Tetrahydroacridine Pharmacology

Supplier-Grade Purity Differentiation: 95–97% Assay Range Across Commercial Sources

Commercial sourcing data indicates that 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride is available at two distinct purity tiers: 95% (Enamine LLC, catalog EN300-54648 for the free base form) and 97% (AKSci, catalog 1810DU for the hydrochloride salt) . The free base form (CAS 71058-85-0, Enamine EN300-54648) and the hydrochloride salt (CAS 1009306-59-5, Enamine EN300-13072) are both catalogued [1]. Fujifilm Wako Pure Chemical Corporation distributes the hydrochloride salt (CAS 1009306-59-5) sourced from Enamine Ltd. . This purity range positions the compound as a research-grade building block suitable for synthetic derivatization, with the 97% grade providing a 2% absolute purity advantage that may be relevant for applications requiring lower impurity burden in subsequent reaction steps.

Chemical Procurement Purity Specification Building Block Quality

Molecular Recognition Profile: Absence of 9-NH₂ Eliminates Key AChE Catalytic Triad Interaction

The co-crystal structure of tacrine bound to Torpedo californica AChE (PDB ID: 1ACJ) reveals that the protonated 9-amino group forms a critical hydrogen bond with the carbonyl oxygen of His-440, a residue of the catalytic triad [1]. Replacement of the 9-NH₂ with a 9-CH₃ group (as in 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine) eliminates this H-bond donor completely. While 6-chlorotacrine, 7-MEOTA, and tacrine all retain the 9-NH₂ H-bond donor, the title compound does not, representing a fundamental pharmacophoric divergence [2]. This elimination may reduce AChE affinity (consistent with the observation that 9-amino deletion in related acridine analogs substantially weakens cholinesterase inhibition) but simultaneously removes a structural feature associated with tacrine's hepatotoxicity, which is linked to metabolic activation of the primary aromatic amine [3].

Molecular Recognition Acetylcholinesterase Binding Hydrogen-Bond Pharmacophore

Best Research and Industrial Application Scenarios for 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride


C4 Diversification Library Synthesis via Nucleophilic Substitution or C(sp³)–H Functionalization

This compound is optimally employed as a synthetic building block for generating C4-functionalized tetrahydroacridine libraries. The C4-Cl bond serves as a leaving group for nucleophilic substitution with amines, thiols, or alkoxides, or alternatively as a site for transition-metal-free C(sp³)–H functionalization using deep eutectic solvent (DES) methodology, as recently demonstrated for tacrine derivatives [1]. The resulting C4-functionalized products have shown dual AChE/BChE inhibitory activity with IC₅₀ values in the 119–122 nM range [2]. Researchers synthesizing focused libraries for cholinesterase or α-glucosidase inhibitor screening should prefer this compound over 9-methyl-1,2,3,4-tetrahydroacridine (which lacks the C4 synthetic handle) or 9-chlorotacrine (which offers only the C9 position for derivatization).

Pharmacophoric Probe for Decoupling 9-Amino H-Bond Donor Effects from Scaffold Recognition

The replacement of the 9-NH₂ group (present in all clinically studied tacrine analogs) with a 9-CH₃ group creates a valuable pharmacophoric probe for dissecting the contribution of the 9-amino H-bond donor to target engagement and off-target effects. As established by the tacrine-AChE co-crystal structure (PDB 1ACJ), the 9-NH₂ forms a critical H-bond with His-440 [3]. Using this compound in parallel with tacrine or 6-chlorotacrine enables researchers to quantify the energetic contribution of this single H-bond interaction to AChE binding affinity, BChE selectivity, and cellular toxicity profiles. This application is uniquely enabled by the dual C9-CH₃ / C4-Cl substitution pattern not available in any other commercially available tetrahydroacridine building block.

Hepatotoxicity-Mitigated Tetrahydroacridine Scaffold Development

Tacrine's clinical withdrawal was driven by dose-dependent hepatotoxicity linked to metabolic activation of its primary aromatic 9-amino group [4]. By replacing the 9-NH₂ with a 9-CH₃ group, this compound eliminates the primary amine moiety implicated in reactive metabolite formation, while retaining the tetrahydroacridine core scaffold recognized by cholinesterase enzymes [3]. For medicinal chemistry programs pursuing tetrahydroacridine-based cholinesterase modulators with improved safety margins, this compound provides a starting scaffold where the hepatotoxicity-associated functional group has been removed at the structural level, while the C4-Cl handle simultaneously enables further potency optimization through diversification chemistry [1].

Crystal Engineering and Solid-State Interaction Studies of Chloro-Substituted Acridine Analogs

Crystallographic studies of chloro-substituted tetrahydroacridine analogs (e.g., 11-chloro-2,3,4,5-tetrahydro-1H-cyclohepta[b]quinoline) have revealed that C–H···Cl and C–H···N interactions play a minimal role in crystal stabilization, with π–π stacking interactions (interplanar distance 3.576 Å between pyridine rings) dominating the dimeric organization [5]. The 4-chloro-9-methyl substitution pattern in this compound provides a distinct halogen-bonding geometry compared to the ring-expanded seven-membered analog, making it a valuable comparator for systematic crystal engineering studies of halogenated nitrogen heterocycles. The concurrent presence of a chloro substituent (halogen-bond acceptor) and the electron-donating 9-methyl group enables investigation of competing intermolecular interaction motifs.

Quote Request

Request a Quote for 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.